molecular formula C28H36O15 B7826277 Neosperidin dihydrochalcone

Neosperidin dihydrochalcone

Cat. No. B7826277
M. Wt: 612.6 g/mol
InChI Key: ITVGXXMINPYUHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Neosperidin dihydrochalcone is a useful research compound. Its molecular formula is C28H36O15 and its molecular weight is 612.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Neosperidin dihydrochalcone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Neosperidin dihydrochalcone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sweetener and Flavor Enhancer

Neosperidin dihydrochalcone (NHDC) is widely recognized for its use as a new sweetener with a clean taste profile, making it extensively used in the food industry. Its synthesis methods and applications in various food products are elaborately described (Lai Bo-wen, 2008). Another study highlights NHDC's role as a low-calorie sweetener, bitterness blocker, and flavor enhancer, beneficial for the food, beverage, pharmaceutical, and animal feed industries. It emphasizes the metabolic engineering of plant cells for its production (A. Frydman et al., 2005).

Solubility Enhancement in Sweetener Blends

Research has shown that NHDC can significantly enhance sweetness synergy and cost-efficiency when used in blends with other sweeteners. Methods to improve its water solubility, particularly when combined with sodium saccharin or sodium cyclamate, have been studied, offering technological advantages in various applications (O. Benavente-García et al., 2001).

Antioxidant Properties and Health Benefits

NHDC has been reported to have antioxidant properties, particularly effective against CCl4-induced hepatic injury. Its mechanism involves scavenging free radicals and activating the Nrf2/ARE signaling pathway, highlighting its potential in addressing oxidative damage and related health issues (Chuanyang Su et al., 2015). Another study confirms NHDC's strong radical scavenging activity against various reactive species, emphasizing its potential as a novel antioxidant particularly effective against ROS-related inflammatory diseases (Je-Min Choi et al., 2007).

Analytical and Quantitative Studies

Various studies have developed methods for the separation, quantification, and analysis of NHDC, such as HPLC-UV and LC-MS/MS techniques. These methods are crucial for accurate measurement and quality control in various applications, including foodstuffs and pharmacokinetic studies (Lin Chen et al., 2022), (Jr-Ting Lee et al., 2017).

properties

IUPAC Name

1-[4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2,6-dihydroxyphenyl]-3-(3-hydroxy-4-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36O15/c1-11-21(34)23(36)25(38)27(40-11)43-26-24(37)22(35)19(10-29)42-28(26)41-13-8-16(32)20(17(33)9-13)14(30)5-3-12-4-6-18(39-2)15(31)7-12/h4,6-9,11,19,21-29,31-38H,3,5,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVGXXMINPYUHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC(=C(C=C4)OC)O)O)CO)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36O15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30860255
Record name 3,5-Dihydroxy-4-[3-(3-hydroxy-4-methoxyphenyl)propanoyl]phenyl 2-O-(6-deoxyhexopyranosyl)hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30860255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

612.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Neosperidin dihydrochalcone

CAS RN

20702-77-6
Record name Neohesperidin dihydrochalcone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030542
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

156.00 to 158.00 °C. @ 760.00 mm Hg
Details The Good Scents Company Information System
Record name Neohesperidin dihydrochalcone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030542
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.